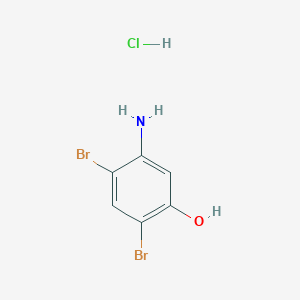

5-Amino-2,4-dibromophenol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-dibromophenol;hydrochloride is a useful research compound. Its molecular formula is C6H6Br2ClNO and its molecular weight is 303.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Uptake and Metabolism in Food Crops

- Study Overview : Research by Sun et al. (2018) investigated the uptake and metabolism of 2,4-dibromophenol (DBP), a compound structurally similar to 5-Amino-2,4-dibromophenol hydrochloride, in carrot plants. This study is crucial for understanding the environmental interactions and potential risks associated with such compounds in agriculture.

- Key Findings : The research revealed that DBP was completely removed from carrot cell cultures, undergoing transformation into various saccharide and amino acid conjugates, including a glucose conjugate. This process, driven by glycosyltransferase activity, highlights the role of enzymatic catalysis in plant metabolism of dibromophenol compounds (Sun et al., 2018).

Antioxidant Properties and Radical Scavenging

- Study Overview : A study by Dinis, Maderia, and Almeida (1994) examined the action of phenolic compounds, including 5-aminosalicylate (structurally related to 5-Amino-2,4-dibromophenol hydrochloride), as antioxidants and radical scavengers.

- Key Findings : The research demonstrated that 5-aminosalicylate exhibits potent radical scavenger activity and effectively inhibits lipid peroxidation, suggesting significant antioxidant properties. This behavior is potentially due to the stability of the phenoxyl radical, enhanced by the amino group relative to the hydroxyl group (Dinis, Maderia, & Almeida, 1994).

Environmental Fate and Transformation

- Study Overview : Xiang et al. (2020) focused on the transformation of 2,4-dibromophenol (2,4-DBP), similar to 5-Amino-2,4-dibromophenol hydrochloride, during the chlorination process, which is relevant to understanding its environmental impact.

- Key Findings : They found that 2,4-DBP reacts effectively with active chlorine across a wide pH range, indicating its susceptibility to environmental transformations. The study identified various products formed during chlorination, providing insights into the environmental fate of bromophenols like 2,4-DBP (Xiang et al., 2020).

Properties

IUPAC Name |

5-amino-2,4-dibromophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZKPPSRSANJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000338.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)

![2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide](/img/structure/B3000343.png)

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B3000344.png)

![butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3000348.png)

![4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B3000353.png)

![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)